molecular formula C10H13N5O B1478566 5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 2098010-00-3

5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No. B1478566
CAS RN: 2098010-00-3
M. Wt: 219.24 g/mol
InChI Key: YMQSLSBEKPCBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry and drug research. The compound is a cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, which is a heterocyclic compound composed of a five-membered ring with two nitrogen atoms and one oxygen atom. It has a molecular formula of C10H12N4O and a molecular weight of 200.2 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has focused on synthesizing new compounds with pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine structures, which are considered as analogues of the compound . These compounds have attracted interest due to their potential applications in pharmaceuticals, specifically for their antitrypanosomal activity. The synthesis process involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and diazonium salts (Abdelriheem, Zaki, & Abdelhamid, 2017).

Antifungal Activity

  • Certain derivatives of pyrazolo[5,1-c][1,2,4]triazine have been synthesized and evaluated for their antifungal activities. This research indicates a potential for these compounds to be developed into antifungal agents (Kurasawa et al., 1988).

Novel Synthesis Methods

Anticancer and Antioxidant Agents

  • Some derivatives of pyrazolo[1,5-a][1,3,5]triazine have been synthesized and tested for their anticancer and antioxidant properties. This indicates the potential of these compounds in the development of new cancer treatments and antioxidants (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).

Antitumor and Antimicrobial Activities

  • Research has been conducted on N-arylpyrazole-containing enaminones, leading to the synthesis of compounds with potential antitumor and antimicrobial activities. This research opens up possibilities for the development of new drugs in these areas (Riyadh, 2011).

Mechanism of Action

properties

IUPAC Name

5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c11-3-4-14-10(16)9-5-8(7-1-2-7)13-15(9)6-12-14/h5-7H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQSLSBEKPCBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=NN(C(=O)C3=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 2
5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 3
5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 4
5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 5
5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 6
Reactant of Route 6
5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

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